5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

Lipophilicity Drug Design Membrane Permeability

Addressing the need for metabolically stable, coupling-ready scaffolds: this 5,5-dimethyl cyclopenta[c]pyrrole-1-carboxylic acid eliminates ester hydrolysis before amide bond formation, accelerating library synthesis. Key differentiation points: • ΔXLogP +0.7 vs. unsubstituted analog - enhanced membrane permeability for cell-based assays • Quaternary carbon at C5 blocks CYP450-mediated oxidation, improving intrinsic clearance in metabolic stability studies • Free -COOH provides a critical H-bond donor (ΔHBD +1) for target engagement (e.g., kinase, protease salt bridges) Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 535170-14-0
Cat. No. B12872751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
CAS535170-14-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1(CC2=CNC(=C2C1)C(=O)O)C
InChIInChI=1S/C10H13NO2/c1-10(2)3-6-5-11-8(9(12)13)7(6)4-10/h5,11H,3-4H2,1-2H3,(H,12,13)
InChIKeyKZHLBAOKNYQDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 535170-14-0): Structural and Physicochemical Baseline for Procurement Decisions


5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid is a partially saturated bicyclic heterocycle belonging to the cyclopenta[c]pyrrole-1-carboxylic acid class. Its molecular formula is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol. The compound features a gem‑dimethyl substitution at the 5‑position of the cyclopentane ring, introducing a quaternary carbon center that imparts distinct steric and lipophilic properties compared to unsubstituted analogs [1].

1 Gem‑dimethyl substitution for steric and lipophilic modulation
2 Free carboxylic acid supports direct amide coupling and salt formation
3 Bicyclic scaffold for medicinal chemistry library design and P‑CAB target research

Why 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid Cannot Be Substituted by Generic Analogs


The 5,5‑dimethyl substitution is not a trivial structural variation; it significantly alters the compound's physicochemical profile. Compared to the unsubstituted 2,4,5,6‑tetrahydrocyclopenta[c]pyrrole‑1‑carboxylic acid (CAS 144791‑44‑6), the gem‑dimethyl group increases lipophilicity (ΔXLogP = +0.7), which can enhance membrane permeability. Conversely, compared to its methyl ester analog (CAS 535170‑00‑4), the free carboxylic acid provides a critical hydrogen‑bond donor (ΔHBD = +1) essential for target engagement in many biological contexts. These quantifiable differences mean that substituting one analog for another without experimental validation risks loss of potency, altered pharmacokinetics, or synthetic incompatibility [1][2].

Attribute
Target Compound 5,5‑Dimethyl‑free acid
Unsubstituted Analog CAS 144791‑44‑6
Lipophilicity
Higher lipophilicity may shift membrane permeability and partitioning behavior
Lower lipophilicity may alter cellular uptake profile; not directly interchangeable
Hydrogen Bond Donor
Free acid (1 HBD) may support target‑site interactions
Methyl ester (0 HBD) may reduce binding affinity; requires validation

Quantitative Differentiation Evidence for 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid


Lipophilicity (XLogP) Comparison vs. Unsubstituted Analog

The lipophilicity of the target compound, measured as predicted XLogP, is 2.1. This is 0.7 log units higher than the unsubstituted analog 2,4,5,6‑tetrahydrocyclopenta[c]pyrrole‑1‑carboxylic acid (XLogP = 1.4), indicating a significant increase in hydrophobicity that can enhance passive membrane diffusion [1][2].

Lipophilicity vs. Unsubstituted
Cross-study comparable
ΔXLogP = +0.7 (Target 2.1 vs. 1.4)
Supports lipophilicity shift review for membrane partitioning context
Predicted values from PubChem algorithm
Lipophilicity Drug Design Membrane Permeability

Lipophilicity (XLogP) Comparison vs. Methyl Ester Analog

The free acid form has an XLogP of 2.1, which is 0.3 log units lower than the methyl ester analog (XLogP = 2.4). This lower lipophilicity, combined with the ionizable carboxylic acid group, favors aqueous solubility and salt formation, critical for formulation development [1][2].

Lipophilicity vs. Methyl Ester
Cross-study comparable
ΔXLogP = -0.3 (Free acid 2.1 vs. ester 2.4)
Context for solubility and formulation-relevant property review
Predicted; may reflect ~2‑fold aqueous solubility difference
Lipophilicity Prodrug Design Formulation

Hydrogen Bond Donor Count Comparison vs. Methyl Ester Analog

The target compound possesses one hydrogen bond donor (the carboxylic acid –OH), whereas the methyl ester analog has zero hydrogen bond donors. This functional difference can be decisive in target engagement, particularly for enzyme active sites or receptor pockets that require a hydrogen bond donor for key binding interactions [1].

H‑Bond Donor Count
Class-level inference
Target (free acid) 1 HBD
Methyl ester analog 0 HBD
Supports target-engagement context review; H‑bond donor may influence binding
Based on molecular connectivity; experimental validation needed
Target Binding Molecular Recognition Drug-Receptor Interactions

Inclusion in Patent Scope for H⁺,K⁺-ATPase Inhibitors (P-CABs)

Patent CN105367550A explicitly claims tetrahydrocyclopenta[c]pyrrole derivatives as H⁺,K⁺‑ATPase inhibitors, covering the core scaffold of the target compound. The 5,5‑dimethyl variant falls within this defined pharmacophore space, indicating validated interest for gastric acid‑related therapeutic programs [1].

Patent Scope Coverage
Class-level inference
Scaffold within CN105367550A Markush claims for P‑CAB target research
Reported patent scope context; no functional data on this specific compound
Qualitative class membership
Gastric Acid Secretion Potassium-Competitive Acid Blockers Patent Landscape

Predicted Physical Property Comparison: Boiling Point and Density of Methyl Ester Analog

The methyl ester analog exhibits a predicted boiling point of 335.3 °C and a density of 1.116 g/cm³. Although direct data for the free acid are not available, carboxylic acids typically have higher boiling points due to intermolecular hydrogen bonding, which influences distillation and storage conditions .

Predicted BP & Density
Data to verify
Methyl ester BP ~335.3 °C; free acid property inferred, not measured
Supports purification and handling context review; direct data missing
Predicted; source not peer-reviewed
Physicochemical Properties Handling Purification

Optimal Application Scenarios for 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid


Lead Optimization in Potassium-Competitive Acid Blocker (P-CAB) Programs

As evidenced by patent CN105367550A, tetrahydrocyclopenta[c]pyrrole derivatives are claimed as H⁺,K⁺‑ATPase inhibitors. The 5,5‑dimethyl free acid provides the required hydrogen‑bond donor for potential key interactions within the enzyme's potassium‑binding site, making it a strategic starting point for SAR exploration in gastric acid suppression therapies [1].

Medicinal Chemistry Programs Requiring a Free Carboxylic Acid Pharmacophore

The single hydrogen‑bond donor (carboxylic acid –OH) differentiates this compound from its methyl ester analog. This is critical in programs where the carboxylic acid engages in a salt bridge or hydrogen bond with a basic residue (e.g., Arg, Lys) in the target binding pocket, a motif common in protease and kinase inhibitor design [1].

Metabolic Stability Optimization via Gem‑Dimethyl Substitution

The 5,5‑dimethyl group introduces a quaternary carbon center, a well‑validated strategy for blocking CYP450‑mediated oxidation at metabolically labile positions. Researchers aiming to improve the metabolic half‑life of cyclopenta[c]pyrrole‑based leads can use this compound as a tool to evaluate the impact of gem‑dimethyl substitution on intrinsic clearance, compared to the unsubstituted parent scaffold [1].

Direct Amide Bond Formation for Parallel Library Synthesis

The free carboxylic acid eliminates the need for ester hydrolysis prior to amide coupling, streamlining the synthesis of analog libraries. The increased lipophilicity (XLogP 2.1 vs. 1.4 for the unsubstituted acid) also favors solubility in organic solvents commonly used for coupling reactions (e.g., DMF, DCM), improving reaction efficiency [1].

Application
Selection Property
Validation Focus
P‑CAB lead optimization studies
Free carboxylic acid hydrogen‑bond donor
Target binding assay context; acid secretion pathway research
Medicinal chemistry with carboxylic acid pharmacophore
Single H‑bond donor; direct coupling capability
Binding pocket interaction screening (e.g., Arg/Lys salt bridge)
Metabolic stability enhancement via gem‑dimethyl
Quaternary carbon at 5‑position blocks CYP oxidation
Intrinsic clearance assay; compare with unsubstituted parent
Parallel amide library synthesis
Free acid eliminates ester hydrolysis step
Coupling efficiency in organic solvents; impurity profile review
Quote Request

Request a Quote for 5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.